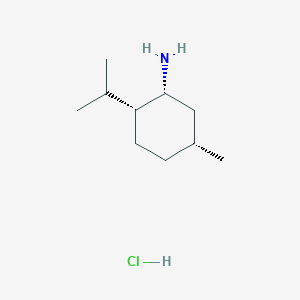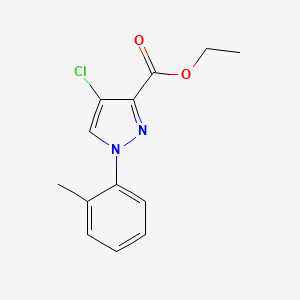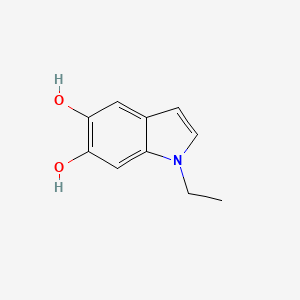![molecular formula C22H20N4O B12941079 N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide CAS No. 920315-09-9](/img/structure/B12941079.png)
N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is a complex organic compound that features an indazole moiety, a benzamide group, and an aminophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Group: The benzamide group is formed by reacting the corresponding amine with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with Aminophenyl Group: The final step involves coupling the synthesized intermediate with 2-aminophenyl under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminophenyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the benzamide group, such as amines.
Substitution: Substituted derivatives at the aminophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.
Medicine
In medicinal chemistry, ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide: Lacks the ®-configuration, which may affect its biological activity and binding affinity.
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-hydroxyphenyl)benzamide: Contains a hydroxy group instead of an amino group, leading to different chemical properties and reactivity.
4-(1-(2h-indazol-2-yl)ethyl)-n-(2-methylphenyl)benzamide: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The ®-configuration of ®-4-(1-(2h-indazol-2-yl)ethyl)-n-(2-aminophenyl)benzamide imparts unique stereochemical properties that can significantly influence its biological activity and interactions with molecular targets. This configuration can enhance its specificity and efficacy in various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
920315-09-9 |
|---|---|
Molekularformel |
C22H20N4O |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-4-[(1R)-1-indazol-2-ylethyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15(26-14-18-6-2-4-8-20(18)25-26)16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-15H,23H2,1H3,(H,24,27)/t15-/m1/s1 |
InChI-Schlüssel |
JUAAGTDKNGPQIC-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N)N3C=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)




![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)

![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)



